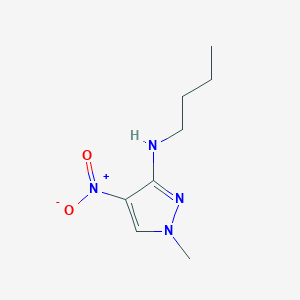

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Description

Structural and Functional Significance of Pyrazole Derivatives in Organic Chemistry

The pyrazole nucleus constitutes one of the most extensively studied heterocyclic systems in organic chemistry, characterized by its five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This fundamental architecture provides a remarkably versatile platform for molecular modification, as evidenced by the diverse array of substituted pyrazole derivatives that have been synthesized and characterized in recent decades. The structural significance of pyrazole derivatives lies in their ability to serve as both synthetic intermediates and final target molecules, offering multiple sites for functionalization while maintaining the inherent stability of the aromatic ring system.

The functional importance of pyrazole derivatives extends across multiple domains of organic chemistry, with these compounds serving as essential building blocks in the synthesis of complex molecular architectures. The presence of two nitrogen atoms within the ring system creates unique electronic properties that influence both reactivity patterns and intermolecular interactions. These characteristics have positioned pyrazole derivatives as valuable components in the development of pharmaceutically active compounds, agrochemicals, and materials science applications. The ability to introduce diverse substituents at various positions around the pyrazole ring allows for precise tuning of molecular properties, including solubility, stability, and biological activity.

Recent advances in pyrazole chemistry have demonstrated the remarkable scope of structural modifications possible within this heterocyclic framework. The synthesis of substituted pyrazoles typically involves cyclocondensation reactions of hydrazine derivatives with various carbonyl-containing substrates, multicomponent reactions, and dipolar cycloaddition processes. These synthetic approaches have enabled the preparation of complex pyrazole derivatives bearing multiple functional groups, such as N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine, which incorporates both electron-withdrawing nitro groups and electron-donating amino substituents within a single molecular framework.

The electronic properties of pyrazole derivatives are particularly noteworthy, as the heterocyclic ring system exhibits aromatic character while providing sites for both electrophilic and nucleophilic attack. The nitrogen atoms within the ring can participate in hydrogen bonding interactions and coordination with metal centers, expanding the utility of these compounds in supramolecular chemistry and catalysis applications. Furthermore, the planar nature of the pyrazole ring, as confirmed by X-ray crystallographic studies, facilitates π-π stacking interactions that contribute to solid-state packing arrangements and influence physical properties such as melting points and solubility characteristics.

Properties

IUPAC Name |

N-butyl-1-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-4-5-9-8-7(12(13)14)6-11(2)10-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDPBHGHUYTFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 4-iodo-1-methyl-3-nitro-1H-pyrazole with butylamine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, aryl halides, potassium carbonate, DMF.

Cyclization: Various cyclizing agents depending on the desired product

Major Products Formed:

Reduction: N-Butyl-1-methyl-4-amino-1H-pyrazol-3-amine.

Substitution: Various N-alkyl or N-aryl derivatives.

Cyclization: Complex heterocyclic compounds

Scientific Research Applications

Chemistry

In the field of chemistry, N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Reduction of the nitro group to an amino group. |

| Reduction | Formation of different derivatives. |

| Substitution | The nitro group can be substituted with other functional groups. |

The compound has been investigated for its potential biological activities , particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) is reported as follows:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-butyl-1-methyl-4-nitro-pyrazol | S. aureus | 0.5 µM |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.5 | Induction of apoptosis |

| HepG2 (Liver) | 3.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 1.5 | Inhibition of proliferation |

These findings suggest that this compound could be a lead candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Efficacy : A study reported that pyrazole derivatives exhibited varying degrees of activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing sub-micromolar MICs.

- Cytotoxic Effects : Comparative studies indicated that pyrazole derivatives significantly inhibit cell growth and induce apoptosis at low concentrations.

- Mechanistic Insights : Research has suggested that the mechanism involves disruption of microtubule assembly and activation of caspases in cancer cells.

Mechanism of Action

The mechanism of action of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The structural uniqueness of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine lies in its substitution pattern. Key analogs and their differences are summarized below:

Key Observations :

- Nitro Group Impact: The 4-nitro substituent in the target compound contrasts with the 5-nitro group in 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine .

- Alkyl Chain Variations : The butylamine chain in the target compound differs from the isobutyl group in N-Benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine . Longer alkyl chains (e.g., butyl vs. methyl) enhance lipophilicity, which may influence membrane permeability.

- Aromatic vs.

Physicochemical Properties and Stability

- Solubility : Pyrazole derivatives with nitro groups often exhibit poor aqueous solubility due to increased hydrophobicity. The butyl chain further reduces solubility compared to smaller alkyl groups (e.g., methyl) .

- Thermal Stability : Nitro-substituted pyrazoles may decompose at elevated temperatures (>150°C), as observed in structurally related compounds .

Biological Activity

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Synthesis

This compound has a distinctive chemical structure characterized by a pyrazole ring with a butyl group and a nitro substituent. The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and cyclization processes. The presence of the nitro group is crucial for its biological activity, as it can be reduced to an amino group, forming reactive intermediates that interact with biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that derivatives of pyrazole, including this compound, can inhibit the proliferation of several cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays revealed that these compounds induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The nitro group can be reduced to form an amino group, which may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Intermediates : The reduction products can form reactive intermediates that interact with DNA or proteins, leading to cellular damage and apoptosis .

- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, affecting mitotic spindle formation during cell division .

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazole derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells at concentrations as low as 10 µM. The compound induced morphological changes consistent with apoptosis and increased caspase activity by 50% compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that at a concentration of 100 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli by over 70%, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of N-butyl derivatives in relation to other pyrazole compounds, a comparison table is provided below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| N-butyl-1-methyl-4-nitro-1H-pyrazol-3-am | High | Moderate | Enzyme inhibition, microtubule destabilization |

| 1-Methylpyrazole | Moderate | Low | DNA intercalation |

| 4-Nitropyrazole | High | Moderate | Reactive oxygen species generation |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-butyl-1-methyl-4-nitro-1H-pyrazol-3-amine?

- Methodology : Focus on reaction conditions (e.g., solvent selection, temperature, catalyst loading). For pyrazole derivatives, dimethyl sulfoxide (DMSO) is often used as a solvent due to its ability to dissolve polar intermediates. Copper(I) bromide and cesium carbonate are common catalysts for coupling reactions in pyrazole synthesis . Monitor reaction progress via thin-layer chromatography (TLC) and purify using gradient elution (e.g., 0–100% ethyl acetate/hexane) to isolate the product .

- Data Analysis : Track yield variations under different conditions (e.g., 17.9% yield reported for a structurally similar compound under 35°C/2-day conditions ).

Q. How can structural characterization of this compound be reliably performed?

- Techniques :

- NMR Spectroscopy : Use and NMR to confirm substituent positions and nitro group integration. For example, nitro groups in pyrazoles typically cause deshielding in adjacent protons (e.g., δ 8.87 ppm in related compounds ).

- X-ray Crystallography : Employ SHELXL for refinement and ORTEP-3 for visualizing molecular geometry .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS for [M+H]+ peaks ).

Q. What are the common impurities or byproducts during synthesis?

- Identification : Use LC-MS to detect unreacted intermediates (e.g., iodopyrazole precursors) or dehalogenated byproducts. For nitro-substituted pyrazoles, monitor for nitro-to-amine reduction byproducts under prolonged heating .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro group in this compound?

- Experimental Design : Perform comparative studies with analogs (e.g., replacing the nitro group with cyano or methyl). Use DFT calculations to map electron density around the nitro group and predict sites for nucleophilic attack .

- Data Contradictions : Note that nitro groups in pyrazoles may exhibit unexpected stability in acidic conditions but decompose under UV light, conflicting with computational predictions .

Q. What strategies resolve discrepancies in crystallographic data for nitro-pyrazole derivatives?

- Approach : Cross-validate SHELXL-refined structures with spectroscopic data. For example, if X-ray data suggests a planar nitro group but NMR shows restricted rotation, consider dynamic effects or crystal packing forces .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyrazole-binding pockets ).

- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with activity trends from in vitro assays .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Critical Analysis : Scaling may reduce yield due to inefficient heat transfer or catalyst deactivation. For example, copper-catalyzed reactions often require strict oxygen exclusion, which is harder to control in larger batches .

Handling and Safety

Q. What protocols ensure safe handling of nitro-substituted pyrazoles?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.